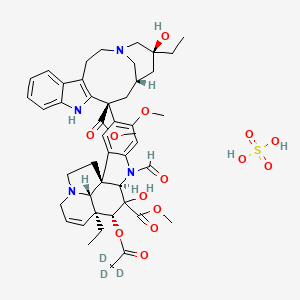

Vincristine-d3sulfate

Description

BenchChem offers high-quality Vincristine-d3sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vincristine-d3sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C46H58N4O14S |

|---|---|

Molecular Weight |

926.1 g/mol |

IUPAC Name |

methyl (1S,9R,11R,12S,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid |

InChI |

InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28-,37+,38-,39-,42+,43+,44+,45+,46?;/m1./s1/i3D3; |

InChI Key |

AQTQHPDCURKLKT-REHGKODJSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)O[C@@H]1[C@]2(C=CCN3[C@@H]2[C@@]4(CC3)[C@H](C1(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(C[C@H]7C[C@](CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)OC)C=O)CC.OS(=O)(=O)O |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Vincristine-d3 Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Vincristine-d3 sulfate, a deuterated internal standard crucial for the accurate quantification of the potent anticancer drug Vincristine in biological matrices. This document details the synthetic pathway, purification methods, and analytical characterization of this stable isotope-labeled compound.

Introduction

Vincristine is a vinca alkaloid widely used in chemotherapy for various cancers, including leukemia and lymphoma. Due to its narrow therapeutic index and significant pharmacokinetic variability, therapeutic drug monitoring is essential. Vincristine-d3 sulfate serves as an ideal internal standard for bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS), enabling precise and accurate determination of Vincristine concentrations in patient samples. The incorporation of three deuterium atoms on the N-formyl group provides a stable isotopic label with a distinct mass shift, without significantly altering the physicochemical properties of the molecule.

Synthesis of Vincristine-d3 Sulfate

The synthesis of Vincristine-d3 sulfate is a multi-step process that begins with the readily available vinca alkaloid, Vinblastine. The key steps involve the demethylation of Vinblastine to N-desmethylvinblastine, followed by a deuterated formylation reaction to introduce the stable isotope label, and finally, conversion to the sulfate salt to enhance stability and solubility.

Synthetic Pathway

The overall synthetic scheme for Vincristine-d3 sulfate is presented below.

Physicochemical Properties of Vincristine-d3 Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Vincristine-d3 sulfate, a deuterated analog of the widely used antineoplastic agent, Vincristine sulfate. Understanding these properties is critical for formulation development, stability studies, and ensuring the therapeutic efficacy and safety of this potent pharmaceutical compound. Due to the limited availability of specific experimental data for the deuterated form, this guide primarily presents data for Vincristine sulfate, which is expected to be a very close surrogate.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of Vincristine sulfate. These parameters are fundamental to predicting its behavior in various pharmaceutical and biological systems.

| Property | Value | Reference |

| Chemical Formula | C₄₆H₅₅D₃N₄O₁₄S | [N/A] |

| Molecular Weight | 926.05 g/mol | [N/A] |

| Appearance | White to slightly yellow, amorphous or crystalline powder.[1][2] | [1][2] |

| Melting Point | Approximately 277 °C (531 °F) (decomposes) | [1] |

| pKa | 5.0 and 7.4 (in 33% DMF) | [3] |

| Solubility | - Water: Freely soluble[4][5]; ≥ 10 mg/mL at 24 °C[1]; 100 mg/mL; 13 mg/mL at 25°C[6] - Methanol: Soluble[4][5] - Ethanol (95%): Slightly soluble[4][5] - DMSO: Soluble; ~5 mg/mL[7]; 100 mg/mL[6] - Dimethylformamide (DMF): Soluble; ~3 mg/mL[7] | [1][4][5][6][7] |

| Stability | Sensitive to light, heat, and hydrolysis.[2] Optimal pH for stability is 4.0-5.0.[4][5] | [2][4][5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties. Below are generalized protocols for key experiments, which can be adapted for Vincristine-d3 sulfate.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus. A small, finely powdered sample of Vincristine-d3 sulfate is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is gradually increased. The temperature range from which the substance begins to melt to when it is completely liquid is recorded as the melting point. Given that Vincristine sulfate decomposes, the decomposition temperature is often noted.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of Vincristine-d3 sulfate of known concentration is prepared in a suitable solvent mixture (e.g., 33% aqueous dimethylformamide). The solution is then titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the titrant. The pKa values are then determined from the inflection points of the resulting titration curve.

Solubility Determination

The equilibrium solubility of Vincristine-d3 sulfate in various solvents is determined by the shake-flask method. An excess amount of the solid compound is added to a known volume of the solvent in a sealed container. The container is then agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered to remove the undissolved solid. The concentration of the dissolved Vincristine-d3 sulfate in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability Testing

Stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines (Q1A(R2)).[8][9][10][11]

-

Long-term stability: Samples are stored at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated stability: Samples are stored at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

Photostability: Samples are exposed to a light source under controlled conditions to assess the impact of light on stability.

At specified time points, samples are withdrawn and analyzed for degradation products and any changes in physical and chemical properties using a stability-indicating HPLC method.

Visualizations

The following diagrams illustrate key aspects of Vincristine's mechanism of action and a typical experimental workflow.

Figure 1: Mechanism of action of Vincristine leading to apoptosis.

Figure 2: General workflow for stability testing of Vincristine-d3 sulfate.

References

- 1. Vincristine Sulfate | C46H58N4O14S | CID 249332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vincristine sulfate | 2068-78-2 [chemicalbook.com]

- 3. Vincristine | C46H56N4O10 | CID 5978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.niaid.nih.gov [rsc.niaid.nih.gov]

- 5. rsc.niaid.nih.gov [rsc.niaid.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. ICH Official web site : ICH [ich.org]

- 9. database.ich.org [database.ich.org]

- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. snscourseware.org [snscourseware.org]

The Core Mechanism of Vincristine-d3 Sulfate as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and application of Vincristine-d3 sulfate as an internal standard in the quantitative analysis of the chemotherapeutic agent vincristine. This document is intended for researchers, scientists, and drug development professionals who are engaged in bioanalytical method development, validation, and therapeutic drug monitoring (TDM) of vincristine.

Introduction: The Need for Accurate Vincristine Quantification

Vincristine is a vinca alkaloid used in the treatment of various cancers, including leukemia and lymphoma.[1][2][3] Its therapeutic window is narrow, and its pharmacokinetics can vary significantly among patients, leading to a risk of dose-limiting neurotoxicity or suboptimal therapeutic exposures.[4][5][6] Therefore, accurate and precise quantification of vincristine in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies.[4][7]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the bioanalysis of vincristine due to its high sensitivity and selectivity.[8][9][10] However, the complexity of biological matrices such as plasma and serum can introduce significant variability in the analytical process, including ion suppression or enhancement, extraction inconsistencies, and instrument drift.[11] To mitigate these issues, a suitable internal standard is indispensable.

The Role and Mechanism of an Ideal Internal Standard

An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. The IS co-elutes with the analyte and experiences similar effects during sample preparation and analysis. By measuring the ratio of the analyte's response to the IS's response, variability can be normalized, leading to more accurate and precise quantification.

Vincristine-d3 Sulfate: A Stable Isotope-Labeled Internal Standard

Vincristine-d3 sulfate is the deuterium-labeled analogue of vincristine sulfate.[12][13][14] It is considered the gold standard internal standard for vincristine quantification for several key reasons:

-

Structural and Physicochemical Similarity: Vincristine-d3 sulfate is chemically identical to vincristine sulfate, with the only difference being the substitution of three hydrogen atoms with deuterium atoms. This minimal structural modification ensures that it has nearly identical chromatographic retention time, extraction recovery, and ionization efficiency as the unlabeled vincristine.

-

Mass Difference: The three deuterium atoms provide a 3 Dalton mass difference between vincristine-d3 sulfate and vincristine sulfate. This mass difference is easily resolved by a mass spectrometer, allowing for simultaneous detection and quantification of both compounds without mutual interference.[15]

-

Minimization of Matrix Effects: Because vincristine-d3 sulfate co-elutes with vincristine and behaves similarly in the ion source, it experiences the same degree of ion suppression or enhancement from the biological matrix.[11] By calculating the peak area ratio of vincristine to vincristine-d3, these matrix effects are effectively canceled out.

The following diagram illustrates the logical relationship of how Vincristine-d3 sulfate acts as an internal standard to ensure accurate quantification.

Caption: Logical workflow of internal standard correction.

Experimental Protocols

The following are generalized experimental protocols for the quantification of vincristine in human plasma using Vincristine-d3 sulfate as an internal standard, based on methodologies described in the literature.[8][9][15]

Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To a 50 µL aliquot of plasma, add 10 µL of Vincristine-d3 sulfate working solution (e.g., 40 ng/mL in methanol) and vortex briefly.

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 20:80 v/v methanol/0.2% formic acid in water).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

The following diagram illustrates the experimental workflow for sample preparation.

Caption: Sample preparation workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 5 µm) is commonly used.[8]

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is typically employed.

-

Flow Rate: A flow rate of 0.3-0.4 mL/min is often used.[9][16]

-

Injection Volume: 5-20 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor the transitions for vincristine and vincristine-d3.

Quantitative Data Summary

The following tables summarize the quantitative performance data of LC-MS/MS methods for vincristine quantification using Vincristine-d3 sulfate as an internal standard, as reported in various studies.

Table 1: Linearity and Sensitivity

| Analyte | Matrix | LLOQ (ng/mL) | ULOQ (ng/mL) | r² | Reference |

| Vincristine | Human Plasma | 0.1 | 40 | > 0.99 | [8] |

| Vincristine | Mouse Plasma | 2.5 | 250 | > 0.99 | [9] |

| Vincristine | Human Plasma | 0.5 | 100 | > 0.99 | [15] |

Table 2: Accuracy and Precision

| Matrix | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

| Human Plasma | 0.1, 1, 10, 30 | ≤ 10.6 | ≤ 10.6 | 87.6 - 112.4 | [8] |

| Mouse Plasma | 5, 50, 200 | < 15 | < 15 | 91.7 - 107 | [9] |

| Human Plasma | 1, 10, 80 | < 15 | < 15 | Within ±15% of nominal | [15] |

Table 3: Recovery and Matrix Effect

| Matrix | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) | Reference |

| Mouse Plasma | 5, 50, 200 | 88.4 - 107 | 108 - 110 | [9] |

| Human Plasma | 1, 10, 80 | Not explicitly stated | No significant matrix effect | [15] |

Conclusion

Vincristine-d3 sulfate serves as an exemplary internal standard for the quantitative bioanalysis of vincristine by LC-MS/MS. Its isotopic labeling provides the ideal characteristics of an internal standard, ensuring co-elution and similar behavior to the analyte during sample processing and analysis. The use of Vincristine-d3 sulfate effectively compensates for variability and matrix effects, leading to highly accurate, precise, and reliable quantification of vincristine in complex biological matrices. This is essential for advancing our understanding of vincristine's pharmacokinetics and for the implementation of therapeutic drug monitoring to optimize patient outcomes.

References

- 1. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Vincristine in Combination Therapy of Cancer: Emerging Trends in Clinics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proactive therapeutic drug monitoring of vincristine in pediatric and adult cancer patients: current supporting evidence and future efforts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vincristine dosing, drug exposure and therapeutic drug monitoring in neonate and infant cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vincristine dosing, drug exposure and therapeutic drug monitoring in neonate and infant cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Vincristine-d<sub>3</sub> | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. A rapid and sensitive LC-ESI-MS/MS method for determining vincristine in micro-volumes of plasma for pediatric cancer patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

Vincristine-d3 Sulfate: A Technical Guide for In Vitro Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vincristine, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a potent antineoplastic agent widely employed in chemotherapy regimens for various cancers, including leukemias, lymphomas, and certain solid tumors.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for mitotic spindle formation during cell division.[1] This interference leads to cell cycle arrest in the metaphase and subsequent induction of apoptosis, or programmed cell death, in rapidly proliferating cancer cells.[1]

In the context of in vitro cancer cell line studies, precise quantification of vincristine's intracellular concentration and its impact on cellular processes is paramount for understanding its efficacy, mechanisms of action, and potential resistance pathways. Vincristine-d3 sulfate, a deuterated analog of vincristine sulfate, serves as an indispensable tool in this research. Its primary application is as an internal standard in mass spectrometry-based analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the accurate and reproducible quantification of vincristine in biological matrices, including cell lysates.[2][3] The stable isotope label ensures that Vincristine-d3 sulfate behaves nearly identically to the unlabeled drug during sample extraction and ionization, yet is distinguishable by its mass, thereby correcting for variations in sample processing and instrument response.[2]

This technical guide provides a comprehensive overview of the application of Vincristine-d3 sulfate in in vitro cancer cell line studies. It includes detailed experimental protocols, quantitative data on vincristine's cytotoxic effects, and visualizations of the key signaling pathways and experimental workflows.

Data Presentation: Vincristine Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of vincristine in various human cancer cell lines, providing a reference for designing in vitro experiments.

Table 1: Vincristine IC50 Values in Hematological Malignancies

| Cell Line | Cancer Type | IC50 (µM) |

| SU-DHL-5 | Diffuse Large B-Cell Lymphoma | 0.001166 |

| DEL | Unclassified Lymphoid Neoplasm | 0.001245 |

| MOLM-13 | Acute Myeloid Leukemia | 0.001303 |

| ATN-1 | Acute Lymphoblastic Leukemia (T-cell) | 0.001561 |

| P32-ISH | Burkitt Lymphoma | 0.001626 |

| NALM-6 | B-cell Leukemia | 0.002201 |

| JVM-2 | Chronic Lymphocytic Leukemia | 0.002215 |

| DOHH-2 | Diffuse Large B-Cell Lymphoma | 0.002361 |

| BE-13 | Acute Lymphoblastic Leukemia | 0.002590 |

| KY821 | Acute Myeloid Leukemia | 0.003356 |

| BALL-1 | B-cell Leukemia | 0.003500 |

| CTV-1 | Acute Myeloid Leukemia | 0.004083 |

| RPMI-6666 | Hodgkin Lymphoma | 0.004291 |

Data sourced from the Genomics of Drug Sensitivity in Cancer Project.[4]

Table 2: Vincristine IC50 Values in Solid Tumors

| Cell Line | Cancer Type | IC50 (nM) |

| SY5Y | Neuroblastoma | 1.6 |

| 1A9 | Ovarian Cancer | 4 |

| MCF-7 | Breast Cancer | 5 |

| A549 | Lung Cancer | 40 |

Data compiled from various sources.[5]

Experimental Protocols

Protocol 1: Quantification of Intracellular Vincristine using Vincristine-d3 Sulfate by LC-MS/MS

This protocol outlines the procedure for treating cancer cells with vincristine, extracting the drug from cell lysates, and quantifying its intracellular concentration using Vincristine-d3 sulfate as an internal standard.

1. Cell Culture and Treatment: a. Plate cancer cells at a desired density in multi-well plates and allow them to adhere and proliferate for 24 hours. b. Treat the cells with varying concentrations of vincristine sulfate for the desired time points.

2. Cell Harvesting and Lysis: a. Following treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Aspirate the final PBS wash completely. c. Add a known volume of ice-cold lysis buffer (e.g., RIPA buffer) to each well and incubate on ice for 10 minutes. d. Scrape the cells and collect the lysate in a microcentrifuge tube. e. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

3. Sample Preparation for LC-MS/MS:

a. Protein Precipitation: [6] i. To a 100 µL aliquot of cell lysate, add 20 µL of Vincristine-d3 sulfate internal standard solution (concentration to be optimized, e.g., 2.5 µg/L in methanol/water).[7] ii. Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins. iii. Vortex vigorously for 30 seconds. iv. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. v. Carefully transfer the supernatant to a new tube for analysis.

b. Liquid-Liquid Extraction (Alternative to Protein Precipitation): i. To a 100 µL aliquot of cell lysate, add the Vincristine-d3 sulfate internal standard. ii. Add an appropriate organic solvent (e.g., methylene chloride) and vortex.[8] iii. Centrifuge to separate the phases. iv. Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. v. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis: a. Chromatographic Conditions (Example): [3][9]

- Column: C18 reverse-phase column (e.g., Kinetex C18, 2.1 mm × 50 mm, 1.7 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A suitable gradient to separate vincristine from matrix components.

- Flow Rate: 0.3-0.4 mL/min.

- Injection Volume: 2-10 µL. b. Mass Spectrometry Conditions (Example): [3][9]

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Scan Type: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- Vincristine: m/z 825.4 → 765.1

- Vincristine-d3: m/z 828.2 → 768.2 c. Quantification:

- Generate a standard curve using known concentrations of vincristine sulfate spiked into a blank cell lysate matrix, with a fixed concentration of Vincristine-d3 sulfate.

- Calculate the ratio of the peak area of vincristine to the peak area of Vincristine-d3 sulfate.

- Determine the intracellular concentration of vincristine in the experimental samples by interpolating from the standard curve. Normalize the concentration to the protein content of the lysate.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effect of vincristine on cancer cell lines.

1. Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

2. Drug Treatment: a. Prepare serial dilutions of vincristine sulfate in culture medium. b. Replace the medium in the wells with the drug-containing medium and incubate for the desired duration (e.g., 48 or 72 hours).

3. MTT Addition: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

4. Formazan Solubilization: a. Aspirate the medium containing MTT. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

5. Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways of Vincristine-Induced Apoptosis

Vincristine's primary mechanism of action is the inhibition of microtubule polymerization, leading to mitotic arrest. This arrest triggers a cascade of signaling events culminating in apoptosis. The intrinsic apoptotic pathway plays a central role, involving the mitochondria and the Bcl-2 family of proteins. Prolonged mitotic arrest leads to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, promoting the activation of pro-apoptotic proteins Bax and Bak.[10] This results in mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.[10][11] The c-Jun N-terminal kinase (JNK) pathway has also been implicated in mediating vincristine-induced apoptosis through the phosphorylation of Bcl-2.[12] Additionally, the tumor suppressor protein p53 can be stabilized in response to vincristine, contributing to the apoptotic process.[13][14]

References

- 1. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug: Vincristine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 5. scribd.com [scribd.com]

- 6. chromatographytoday.com [chromatographytoday.com]

- 7. mdpi.com [mdpi.com]

- 8. Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A rapid and sensitive LC-ESI-MS/MS method for determining vincristine in micro-volumes of plasma for pediatric cancer patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. brieflands.com [brieflands.com]

- 11. Sensitization of neuroblastoma for vincristine-induced apoptosis by Smac mimetic LCL161 is attended by G2 cell cycle arrest but is independent of NFκB, RIP1 and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of Jun N-terminal kinase is a mediator of vincristine-induced apoptosis of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Resistance to vincristine in DLBCL by disruption of p53-induced cell cycle arrest and apoptosis mediated by KIF18B and USP28 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Probing Neuroblastoma's Vulnerabilities: A Technical Guide to the Early-Stage Investigation of Vincristine using Vincristine-d3 Sulfate in Preclinical Models

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the early-stage investigation of the widely-used chemotherapeutic agent, Vincristine, in neuroblastoma models. A key focus of this document is the application of Vincristine-d3 sulfate as a critical tool for precise quantification and pharmacokinetic analysis, which is essential for understanding drug disposition and refining treatment strategies. While Vincristine is a cornerstone of neuroblastoma therapy, this guide delves into the preclinical methodologies used to explore its efficacy, mechanisms of action, and potential for combination therapies.

Vincristine, a vinca alkaloid derived from the periwinkle plant, is a potent anti-mitotic agent used in the treatment of various cancers, including neuroblastoma.[1][2] Its deuterated form, Vincristine-d3 sulfate, serves as a stable isotope-labeled internal standard, crucial for accurate quantification in bioanalytical methods like mass spectrometry.[3][4] This allows for precise measurement of Vincristine levels in complex biological matrices during preclinical studies.

Mechanism of Action of Vincristine

Vincristine exerts its cytotoxic effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[5] By binding to β-tubulin, Vincristine inhibits the polymerization of tubulin dimers into microtubules.[6] This disruption of microtubule assembly leads to the arrest of cells in the metaphase of mitosis, ultimately triggering apoptosis (programmed cell death).[1]

Preclinical Investigation Strategies in Neuroblastoma Models

The preclinical evaluation of Vincristine in neuroblastoma involves a combination of in vitro and in vivo models to assess its anti-tumor activity and to elucidate its molecular mechanisms.

In Vitro Studies

In vitro experiments utilize neuroblastoma cell lines to determine the direct cytotoxic effects of Vincristine. These studies are fundamental for establishing dose-response relationships and for investigating the molecular pathways affected by the drug.

Key Experimental Protocols:

-

Cell Viability Assays (MTT/XTT): To determine the concentration of Vincristine that inhibits cell growth by 50% (IC50), neuroblastoma cell lines (e.g., SK-N-AS, SH-SY5Y, LAN-1) are cultured in the presence of varying concentrations of the drug.[7] Cell viability is typically assessed after 48-72 hours of incubation.

-

Apoptosis Assays (Annexin V/PI Staining): Flow cytometry is used to quantify the induction of apoptosis in neuroblastoma cells following treatment with Vincristine.[8] This method distinguishes between viable, apoptotic, and necrotic cells.

-

Western Blot Analysis: This technique is employed to measure the expression levels of proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs) to understand the molecular response to Vincristine.[8]

-

Immunofluorescence Microscopy: To visualize the effects of Vincristine on the microtubule network, cells are stained with antibodies against tubulin. This allows for the direct observation of microtubule disruption and mitotic spindle abnormalities.

In Vivo Studies

In vivo studies in animal models, typically immunodeficient mice bearing neuroblastoma xenografts, are crucial for evaluating the anti-tumor efficacy, pharmacokinetics, and systemic toxicity of Vincristine.[9]

Key Experimental Protocols:

-

Xenograft Models: Human neuroblastoma cells are implanted subcutaneously or orthotopically into immunodeficient mice.[9] Once tumors are established, mice are treated with Vincristine, and tumor growth is monitored over time.

-

Pharmacokinetic Analysis: To determine the absorption, distribution, metabolism, and excretion (ADME) of Vincristine, blood, and tissue samples are collected at various time points after drug administration.[10][11] Vincristine-d3 sulfate is used as an internal standard in LC-MS/MS analysis to ensure accurate quantification of the parent drug.[3]

-

Toxicity Studies: The systemic toxicity of Vincristine is assessed by monitoring animal weight, blood counts, and organ function throughout the study.[9]

Quantitative Data Summary

The following tables present a summary of representative quantitative data from preclinical studies of Vincristine in neuroblastoma models.

| Cell Line | IC50 (nM) after 48h | Reference |

| LA-N-1 | 33 | [12] |

| SK-N-MC | 15 | [12] |

| HeLa | 1.4 | [12] |

| L1210 | 4.4 | [12] |

| HL-60 | 4.1 | [12] |

| Table 1: In Vitro Cytotoxicity of Vincristine in Various Cell Lines. |

| Parameter | Value | Unit | Reference |

| Plasma Clearance | 146.2 | ml/min per 1.73 m² | [11] |

| Volume of Distribution (steady state) | 215.9 | L per 1.73 m² | [11] |

| Biological Half-life (γ-phase) | 25.5 | hours | [11] |

| Table 2: Pharmacokinetic Parameters of Vincristine Sulfate in Children. |

Visualizing Molecular Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Caption: Vincristine's mechanism of action leading to apoptosis.

Caption: Preclinical experimental workflow for Vincristine.

Future Directions

While Vincristine remains a vital component of neuroblastoma treatment, research continues to focus on overcoming drug resistance and reducing toxicity.[13] Studies investigating Vincristine in combination with novel targeted agents, such as Smac mimetics, are showing promise in enhancing its anti-tumor activity.[8] The use of advanced drug delivery systems is also being explored to improve the therapeutic index of Vincristine.[9] The precise analytical methods enabled by tools like Vincristine-d3 sulfate will be indispensable in these future investigations.

References

- 1. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Sensitization of neuroblastoma for vincristine-induced apoptosis by Smac mimetic LCL161 is attended by G2 cell cycle arrest but is independent of NFκB, RIP1 and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Manipulation of variables in local controlled release vincristine treatment in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of vincristine sulfate in adult cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of vincristine sulfate in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Vincristine resistance in relapsed neuroblastoma can be efficiently overcome by Smac mimetic LCL161 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Vincristine-d3 Sulfate and Microtubule Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions between vincristine-d3 sulfate and microtubule dynamics. As a deuterated analog of the potent anti-cancer agent vincristine, vincristine-d3 sulfate is primarily utilized in pharmacokinetic and metabolic studies as a stable isotope-labeled internal standard.[1] Its mechanism of action at the cellular level is considered identical to that of vincristine, focusing on the disruption of microtubule function, a critical component of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[2][3]

Core Mechanism of Action

Vincristine exerts its cytotoxic effects by binding to tubulin, the heterodimeric protein subunit of microtubules.[4][5] This interaction disrupts the dynamic instability of microtubules, a process characterized by alternating phases of polymerization (growth) and depolymerization (shrinkage).[3] The consequences of this disruption are concentration-dependent:

-

At low, clinically relevant concentrations , vincristine primarily suppresses the dynamic instability of microtubules. It binds to the high-affinity sites at the plus ends of microtubules, inhibiting the addition of new tubulin dimers and effectively "poisoning" the growing end.[2][6][7] This leads to a stabilization of the mitotic spindle, arresting cells in metaphase and ultimately triggering apoptosis (programmed cell death).[2][3][4]

-

At higher concentrations , vincristine can induce the depolymerization of microtubules.[6][8] This widespread disruption of the microtubule network has profound effects on cellular structure and function.

Vincristine binds specifically to the β-tubulin subunit, at a site distinct from other microtubule-targeting agents like taxanes and colchicine.[5][7][9][10] This binding leads to conformational changes in the tubulin dimer, which in turn disrupts the lateral interactions between protofilaments within the microtubule, contributing to their destabilization.[7]

Quantitative Analysis of Vincristine's Interaction with Tubulin

The following table summarizes key quantitative data regarding the interaction of vincristine with tubulin and its effects on microtubule-dependent processes. It is important to note that these values are for vincristine, as specific quantitative studies on the microtubule dynamics of vincristine-d3 sulfate are not prevalent in the literature due to its primary use as an analytical standard. The substitution of hydrogen with deuterium is not expected to significantly alter these binding affinities and inhibitory concentrations at the molecular level.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Ki) | 85 nM | Microtubules | [1][8][11][12] |

| IC50 (Tubulin Polymerization Inhibition) | 32 µM (for Vinblastine) | In vitro | [8] |

| IC50 (Cell Proliferation Inhibition) | 0.1 µM | SH-SY5Y cells | [8] |

| Effect on Microtubule Growth Rate | Decreased | Non-small cell lung cancer cells | [9] |

| Effect on Microtubule Shortening Rate | Decreased | Non-small cell lung cancer cells | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the interaction between compounds like vincristine-d3 sulfate and microtubule dynamics. Below are protocols for key experiments.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules, often monitored by an increase in turbidity or fluorescence.

Materials:

-

Purified tubulin (e.g., from porcine brain)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Vincristine-d3 sulfate (or vincristine) stock solution

-

96-well microplate

-

Temperature-controlled spectrophotometer or fluorometer

Procedure:

-

Pre-warm the 96-well plate to 37°C.

-

Prepare the polymerization buffer containing GTP and glycerol.

-

Add the test compound (vincristine-d3 sulfate) at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and positive controls (e.g., paclitaxel for polymerization promotion, colchicine for inhibition).

-

Add the purified tubulin to the wells to initiate the polymerization reaction.

-

Immediately begin monitoring the change in absorbance at 340 nm (for turbidity) or fluorescence (if using a fluorescent reporter) at 37°C every minute for at least 60 minutes.

-

Plot the absorbance/fluorescence versus time to generate polymerization curves. Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.[13][14][15]

Microtubule Pelleting Assay

This assay quantifies the amount of polymerized (pellet) versus soluble (supernatant) tubulin in cells after treatment with a compound.

Materials:

-

Cultured cells

-

Vincristine-d3 sulfate (or vincristine)

-

Microtubule-stabilizing buffer

-

Lysis buffer

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-α-tubulin antibody

Procedure:

-

Treat cultured cells with the desired concentrations of vincristine-d3 sulfate for a specified time.

-

Lyse the cells in a microtubule-stabilizing buffer.

-

Centrifuge the cell lysate at high speed to separate the polymerized microtubules (pellet) from the soluble tubulin (supernatant).

-

Carefully collect the supernatant. Resuspend the pellet in a suitable buffer.

-

Analyze equal amounts of protein from the supernatant and pellet fractions by SDS-PAGE and Western blotting using an anti-α-tubulin antibody.

-

Quantify the band intensities to determine the percentage of tubulin in the polymerized and soluble fractions.[16]

Live-Cell Imaging of Microtubule Dynamics

This technique allows for the direct visualization and quantification of the effects of a compound on microtubule dynamics in living cells.

Materials:

-

Adherent cell line (e.g., HeLa, A549) cultured on glass-bottom dishes

-

A vector expressing a fluorescently tagged tubulin (e.g., GFP-α-tubulin) or a live-cell microtubule stain.[3][17]

-

Vincristine-d3 sulfate (or vincristine)

-

Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2)

Procedure:

-

Transfect or transduce the cells with the fluorescently tagged tubulin construct and allow for expression. Alternatively, stain the cells with a live-cell microtubule dye.

-

Place the imaging dish on the microscope stage and allow the cells to equilibrate.

-

Acquire time-lapse images of the microtubule network in untreated cells to establish baseline dynamics.

-

Add vincristine-d3 sulfate to the culture medium at the desired concentration.

-

Continue acquiring time-lapse images to observe the real-time effects of the compound on microtubule structure and dynamics.

-

Analyze the images to quantify parameters such as microtubule growth and shortening rates, catastrophe and rescue frequencies, and overall microtubule polymer mass.[3][17][18]

Visualizing Experimental Workflows and Signaling Pathways

Graphviz diagrams are provided below to illustrate key experimental workflows and signaling pathways affected by vincristine-induced microtubule disruption.

Caption: Workflow for the in vitro tubulin polymerization assay.

Caption: Workflow for the microtubule pelleting assay.

Signaling Pathways Modulated by Vincristine

The disruption of microtubule dynamics by vincristine triggers a cascade of cellular stress responses, activating several signaling pathways that can ultimately lead to apoptosis or, in some contexts, contribute to side effects like peripheral neuropathy.

Caption: Signaling pathways activated by vincristine-induced microtubule disruption.

JNK Pathway: The stress induced by microtubule disruption leads to the activation of the c-Jun N-terminal kinase (JNK) pathway.[8] Activated JNK can phosphorylate proteins in the Bcl-2 family, modulating their activity to promote apoptosis.

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) signaling can also be activated in response to microtubule disruption, contributing to the apoptotic response in certain cellular contexts.[19]

NLRP3 Inflammasome Pathway: In immune cells such as macrophages, vincristine can act as a trigger for the activation of the NLRP3 inflammasome.[20][21] This leads to the release of the pro-inflammatory cytokine IL-1β, a process implicated in the development of vincristine-induced peripheral neuropathy.[20][21]

Wnt/β-catenin Pathway: Studies have shown that vincristine can activate the Wnt/β-catenin signaling pathway, which contributes to neuropathic pain by promoting the activation of astrocytes and microglia and the release of inflammatory cytokines.[22]

Conclusion

Vincristine-d3 sulfate, as a deuterated analog of vincristine, serves as an invaluable tool in pharmaceutical research. Its fundamental interaction with microtubule dynamics mirrors that of vincristine, involving the suppression of dynamic instability at low concentrations and depolymerization at higher concentrations through its binding to β-tubulin. This disruption of a critical cellular process triggers multiple signaling pathways, leading to the desired therapeutic effect of mitotic arrest and apoptosis in cancer cells, but also contributing to dose-limiting side effects such as peripheral neuropathy. A thorough understanding of these molecular interactions, facilitated by the experimental approaches outlined in this guide, is essential for the continued development and optimization of microtubule-targeting agents in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Effects of eribulin, vincristine, paclitaxel and ixabepilone on fast axonal transport and kinesin-1 driven microtubule gliding: Implications for chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. In vitro tubulin polymerization assay [bio-protocol.org]

- 14. mdpi.com [mdpi.com]

- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Live Imaging to Study Microtubule Dynamic Instability in Taxane-resistant Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Sensitization of neuroblastoma for vincristine-induced apoptosis by Smac mimetic LCL161 is attended by G2 cell cycle arrest but is independent of NFκB, RIP1 and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rupress.org [rupress.org]

- 21. rupress.org [rupress.org]

- 22. Wnt/β-Catenin Signaling Contributes to Vincristine-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Vincristine-d3 Sulfate: A Technical Guide to Stability and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core foundational research concerning the stability and solubility of Vincristine-d3 sulfate. Given the limited availability of specific data for the deuterated form, this guide leverages data from its non-deuterated counterpart, Vincristine sulfate, as a close analogue for stability and degradation pathways. Vincristine-d3 sulfate is a deuterated form of Vincristine sulfate, an antineoplastic vinca alkaloid used in chemotherapy.[1][2] The deuterium labeling is intended to alter the pharmacokinetic and metabolic profile of the drug and is often used as an internal standard for quantitative analysis.[1][2]

Quantitative Data Summary

The following tables summarize the available quantitative data on the solubility and stability of Vincristine-d3 sulfate and Vincristine sulfate.

Table 1: Solubility Profile

| Compound | Solvent | Solubility | Source |

| Vincristine-d3 sulfate | Methanol | Soluble | [3] |

| Vincristine-d3 | Acetonitrile | Soluble | [2] |

| DMSO | Soluble | [2] | |

| Methanol | Soluble | [2] | |

| Vincristine sulfate | Water | 50 mg/mL | [4] |

| Water | 100 mg/mL | ||

| Water | Freely Soluble | [5][6] | |

| Methanol | 20 mg/mL | [4] | |

| Methanol | Soluble | [5][6] | |

| PBS (pH 7.2) | ~2 mg/mL | [4][7] | |

| DMSO | ~5 mg/mL | [7] | |

| Dimethylformamide | ~3 mg/mL | [7] | |

| 95% Ethanol | Slightly Soluble | [5][6] | |

| Chloroform | Slightly Soluble | [4] |

Table 2: Stability Data

| Compound | Condition | Observation | Source |

| Vincristine-d3 | Storage at -20°C | Stable for ≥ 4 years | [2] |

| Vincristine-d3 sulfate | Storage at -20°C (Hygroscopic, Under Inert Atmosphere) | Recommended storage condition | [3] |

| Vincristine sulfate | Storage at -20°C | Stable for ≥ 4 years | [7] |

| Diluted in 0.9% NaCl (0.0015 to 0.08 mg/mL) at 25°C | Stable for 24 hours (protected from light) or 8 hours (normal light) | [5] | |

| Concentrate and diluted in 0.9% NaCl in glass and PE containers at 2-8°C and 15-25°C | Remained within 99.18-102.76% of the initial concentration for at least 31 days | [8] | |

| Incubated at 37°C for 72h in glycine buffer (pH 7.4 or 8.8) with 1% BSA | Degradation into several products observed | [9] | |

| Aqueous solutions | Not recommended to store for more than one day | [7] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below. These are generalized protocols based on standard pharmaceutical practices and available literature.

Protocol 2.1: HPLC-Based Stability Testing

This protocol describes a method to assess the chemical stability of Vincristine-d3 sulfate under various stress conditions.

Objective: To determine the degradation kinetics and identify degradation products of Vincristine-d3 sulfate.

Materials:

-

Vincristine-d3 sulfate

-

HPLC grade solvents (Methanol, Acetonitrile, Water)

-

Buffers (e.g., phosphate, glycine) at various pH values (e.g., 4.5, 7.4, 8.8)

-

Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

-

HPLC system with UV or MS detector

-

Reversed-phase C18 column

-

Environmental chamber/oven

-

Photostability chamber

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of Vincristine-d3 sulfate in a suitable solvent (e.g., Methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

pH: Dilute the stock solution in buffers of varying pH (e.g., 4.5, 7.4, 8.8) and incubate at a set temperature (e.g., 37°C).[9]

-

Temperature: Store aliquots of the solution at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

-

Light: Expose the solution to controlled UV and visible light in a photostability chamber.

-

Oxidation: Treat the solution with an oxidizing agent like hydrogen peroxide.

-

-

Time Points: Collect samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and then weekly).

-

Sample Analysis:

-

Analyze the samples using a validated stability-indicating HPLC method. A common method involves a reversed-phase C18 column with a mobile phase of methanol and a buffer (e.g., 10 mM KH₂PO₄, pH 4.5).[9]

-

The flow rate is typically set around 1.2 mL/min.[9]

-

Detection can be performed using a UV detector at a wavelength of approximately 296 nm.[9]

-

-

Data Analysis:

-

Quantify the remaining percentage of intact Vincristine-d3 sulfate at each time point.

-

Identify and quantify any degradation products by comparing retention times with standards or using mass spectrometry for structural elucidation.[9]

-

Protocol 2.2: Equilibrium Solubility Determination

This protocol outlines the shake-flask method for determining the solubility of Vincristine-d3 sulfate in various solvents.

Objective: To determine the saturation concentration of Vincristine-d3 sulfate in different solvents.

Materials:

-

Vincristine-d3 sulfate

-

A range of solvents (e.g., Water, PBS, Methanol, Ethanol, DMSO, Acetonitrile)

-

Scintillation vials or sealed tubes

-

Shaker or rotator at a controlled temperature

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Methodology:

-

Sample Preparation: Add an excess amount of solid Vincristine-d3 sulfate to a known volume of each solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Quantification:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of Vincristine-d3 sulfate in the diluted supernatant using a calibrated HPLC or UV-Vis spectrophotometry method.

-

-

Calculation: Calculate the original concentration in the supernatant to determine the solubility of the compound in each solvent.

Visualizations

The following diagrams illustrate key workflows and pathways related to the stability and analysis of Vincristine-d3 sulfate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. e-biochem.com [e-biochem.com]

- 4. Vincristine Sulfate - LKT Labs [lktlabs.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. rsc.niaid.nih.gov [rsc.niaid.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. akademiamedycyny.pl [akademiamedycyny.pl]

- 9. Structural studies on the degradation products of vincristine dihydrogen sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Fate of Vincristine-d3 Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of Vincristine-d3 sulfate, a deuterated analog of the widely used chemotherapeutic agent, vincristine. While specific metabolic studies on the deuterated form are not extensively available in public literature, its primary application as an internal standard in pharmacokinetic studies suggests that its metabolic pathways are largely identical to those of vincristine.[1][2] This guide synthesizes the current understanding of vincristine metabolism and presents it in the context of Vincristine-d3 sulfate.

Introduction to Vincristine and its Deuterated Analog

Vincristine, a vinca alkaloid derived from Catharanthus roseus, is a potent antineoplastic agent used in the treatment of various cancers, including leukemia and lymphoma.[3][4] Its mechanism of action involves the inhibition of microtubule polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[3][5] Vincristine-d3 sulfate is a stable isotope-labeled version of vincristine sulfate, where three hydrogen atoms have been replaced with deuterium.[2] This modification makes it an ideal internal standard for quantitative analysis of vincristine in biological matrices by mass spectrometry, as it is chemically identical to the parent drug but distinguishable by its mass.[1][6]

Metabolic Pathways of Vincristine

The metabolism of vincristine is primarily hepatic and mediated by the cytochrome P450 (CYP) enzyme system.[3][4] The CYP3A subfamily, particularly CYP3A4 and the polymorphically expressed CYP3A5, plays a crucial role in its biotransformation.[7][8][9]

Primary Metabolism: Role of CYP3A4 and CYP3A5

In vitro studies using human liver microsomes and cDNA-expressed enzymes have demonstrated that vincristine is a substrate for both CYP3A4 and CYP3A5.[8][9] However, CYP3A5 has been shown to metabolize vincristine to its major metabolite, M1, with a significantly higher intrinsic clearance than CYP3A4.[8][9] The formation of M1, a secondary amine, is the principal metabolic pathway.[8] The genetic polymorphism of CYP3A5 may contribute to interindividual variability in vincristine clearance, efficacy, and toxicity.[8][9] Individuals expressing higher levels of CYP3A5 are predicted to have a higher hepatic clearance of vincristine.[9]

The metabolic pathway can be visualized as follows:

Caption: Figure 1: Primary Metabolic Pathway of Vincristine.

Excretion

Vincristine and its metabolites are primarily eliminated through the biliary and fecal routes.[4][10] Studies in humans have shown that a significant portion of the administered dose is recovered in the feces.[10] Urinary excretion accounts for a smaller fraction of elimination.[10][11] The extensive biliary excretion suggests the involvement of active transport mechanisms.

Quantitative Analysis and Pharmacokinetics

The quantification of vincristine and its metabolites in biological fluids is essential for pharmacokinetic studies. Vincristine-d3 sulfate serves as a crucial internal standard in these assays.

Analytical Methodology

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for the simultaneous quantification of vincristine and its metabolites.[6][12][13]

Experimental Protocol: Quantification of Vincristine and M1 in Human Plasma

This protocol is a synthesized example based on published methods.[6][12]

-

Sample Preparation:

-

To a plasma sample, add an internal standard solution (Vincristine-d3 sulfate).

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

Chromatographic Separation: Utilize a C18 reversed-phase column.[6][12]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[13]

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode.[6][12]

-

Monitoring: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for vincristine, M1, and the internal standard (Vincristine-d3).[6]

-

An example workflow for this analytical process is depicted below:

Caption: Figure 2: Analytical Workflow for Vincristine Quantification.

Pharmacokinetic Parameters

Pharmacokinetic studies of vincristine in humans have revealed a multi-compartmental disposition.[10][14][15] The clearance of radioactivity from the blood is typically triphasic.[10]

Table 1: Summary of Vincristine Pharmacokinetic Parameters in Humans

| Parameter | Value | Reference |

| Blood Clearance Half-Lives | ||

| t½ (alpha) | 0.85 - 2.6 min | [10][11] |

| t½ (beta) | 7.4 - 41 min | [10][11] |

| t½ (gamma) | 164 - 1531 min (2.7 - 25.5 hr) | [10][11] |

| Volume of Distribution (Vdss) | 167.6 - 215.9 L/1.73 m² | [11][14] |

| Plasma Clearance | 141.9 - 146.2 mL/min/1.73 m² | [11][14] |

| Primary Route of Excretion | Fecal | [10] |

| Urinary Excretion (72 hr) | ~12% of administered dose | [10] |

| Fecal Excretion (72 hr) | ~69% of administered dose | [10] |

Note: These parameters are for vincristine and are expected to be comparable for Vincristine-d3 sulfate when used as a tracer.

Conclusion

The metabolic fate of Vincristine-d3 sulfate is understood to mirror that of vincristine, with primary metabolism occurring in the liver via CYP3A4 and CYP3A5 to form the M1 metabolite. The deuterated form serves as an indispensable tool for the accurate quantification of vincristine in complex biological matrices, enabling detailed pharmacokinetic and metabolic studies. Further research specifically investigating the metabolism of Vincristine-d3 sulfate would be beneficial to confirm the assumed identical metabolic pathways and to explore any potential kinetic isotope effects, although these are generally not significant with deuterium labeling at non-metabolic sites.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Vincristine | C46H56N4O10 | CID 5978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vincristine-based nanoformulations: a preclinical and clinical studies overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Detoxication of vinca alkaloids by human P450 CYP3A4-mediated metabolism: implications for the development of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of CYP3A5 expression on vincristine metabolism with human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 10. The pharmacokinetics of [3H]-vincristine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of vincristine sulfate in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 14. [PDF] Pharmacokinetics of vincristine sulfate in adult cancer patients. | Semantic Scholar [semanticscholar.org]

- 15. Pharmacokinetics of vincristine sulfate in adult cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Therapeutic Drug Monitoring of Vincristine Using Vincristine-d3 Sulfate as an Internal Standard

For Research, Scientific, and Drug Development Professionals

Introduction

Vincristine is a vinca alkaloid chemotherapeutic agent widely used in the treatment of various cancers, including leukemia and lymphoma.[1] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is a critical tool to optimize dosing, enhance efficacy, and minimize the risk of severe neurotoxicity.[2][3] This application note provides a detailed protocol for the quantification of vincristine in human plasma using a rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing Vincristine-d3 sulfate as a stable isotope-labeled internal standard (IS). The use of a stable isotope-labeled internal standard is the preferred method for quantitative bioanalysis using LC-MS/MS as it corrects for variability during sample processing and instrumental analysis, ensuring high accuracy and precision.

Principle

This method involves the extraction of vincristine and the internal standard, Vincristine-d3 sulfate, from plasma via protein precipitation. The prepared samples are then analyzed by LC-MS/MS. The concentration of vincristine in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Quantitative Data Summary

The following tables summarize the quantitative performance of various LC-MS/MS methods for the analysis of vincristine.

Table 1: LC-MS/MS Method Performance for Vincristine Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

| Linear Range | 0.5 - 100 ng/mL[4] | 2.5 - 250 ng/mL[1] | 0.1 - 500 ng/mL[5] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[4] | 2.5 ng/mL[1] | 0.1 ng/mL[5] |

| Intra-day Precision (% CV) | < 15% | < 15%[1] | 1.2% - 6.8%[5] |

| Inter-day Precision (% CV) | < 15% | < 15%[1] | 1.2% - 6.8%[5] |

| Intra-day Accuracy (%) | 97.4% at LLOQ[4] | 91.7% - 107%[1] | 93.9% - 100.01%[5] |

| Inter-day Accuracy (%) | Within acceptable criteria | 91.7% - 107%[1] | 93.9% - 106.1%[5] |

| Extraction Recovery (%) | Within acceptable criteria | 88.4% - 107%[1] | 90% - 95%[5] |

Table 2: Mass Spectrometry Parameters for Vincristine and Vincristine-d3 Sulfate

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Vincristine | 825.4[4] | 765.1[4] |

| Vincristine-d3 Sulfate (IS) | 828.2[4] | 768.2[4] |

Experimental Protocols

Materials and Reagents

-

Vincristine sulfate (Reference Standard)

-

Vincristine-d3 sulfate (Internal Standard)

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

LC-MS grade formic acid

-

Ultrapure water

-

Human plasma (with anticoagulant)

Preparation of Stock and Working Solutions

-

Vincristine Stock Solution (1 mg/mL): Accurately weigh and dissolve vincristine sulfate in methanol.

-

Vincristine-d3 Sulfate Stock Solution (1 mg/mL): Accurately weigh and dissolve Vincristine-d3 sulfate in methanol.

-

Vincristine Working Solutions: Serially dilute the vincristine stock solution with methanol to prepare a series of working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Vincristine-d3 sulfate stock solution with methanol.[1]

Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples at room temperature.

-

To a 50 µL aliquot of plasma in a microcentrifuge tube, add a specified volume of the internal standard working solution.

-

Add an appropriate volume of cold acetonitrile (e.g., 150 µL) to precipitate the plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.[1]

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: Kinetex C18 (2.1 mm × 50 mm, 1.7 μm) or equivalent[4]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min[4]

-

Injection Volume: 2 µL[1]

-

Column Temperature: 40°C

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-2.5 min: Linearly increase to 95% B

-

2.5-3.0 min: Hold at 95% B

-

3.0-3.1 min: Return to 10% B

-

3.1-4.0 min: Re-equilibrate at 10% B

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive[4]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Transitions:

Data Analysis

Quantify the concentration of vincristine in the plasma samples by calculating the peak area ratio of vincristine to the internal standard (Vincristine-d3 sulfate). Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. Determine the concentration of vincristine in the unknown samples by interpolation from the calibration curve.

Visualizations

Vincristine Signaling Pathway

Caption: Mechanism of action of Vincristine leading to apoptosis.

Experimental Workflow for Vincristine TDM

Caption: Workflow for therapeutic drug monitoring of Vincristine.

References

- 1. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Proactive therapeutic drug monitoring of vincristine in pediatric and adult cancer patients: current supporting evidence and future efforts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A rapid and sensitive LC-ESI-MS/MS method for determining vincristine in micro-volumes of plasma for pediatric cancer patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Rapid and sensitive analysis of vincristine in human plasma using on-line extraction combined with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Vincristine in Pediatric Plasma using LC-MS/MS with Vincristine-d3 Sulfate Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and rapid quantification of vincristine in pediatric patient plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs a simple protein precipitation step for sample preparation and utilizes vincristine-d3 sulfate as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in a pediatric setting, where sample volumes are often limited.

Introduction

Vincristine is a vinca alkaloid widely used in chemotherapy regimens for various pediatric cancers, including acute lymphoblastic leukemia and lymphomas.[1][2] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring of vincristine is crucial for optimizing dosing, minimizing neurotoxicity, and enhancing therapeutic efficacy.[1][3] This protocol details a robust LC-MS/MS method for the determination of vincristine concentrations in small volumes of pediatric plasma.[1] The use of vincristine-d3 sulfate as an internal standard minimizes the impact of matrix effects and variations in sample processing.[1][4][5]

Experimental Workflow

Caption: Experimental workflow for the quantification of vincristine in pediatric plasma.

Materials and Reagents

-

Vincristine sulfate (Reference Standard)

-

LC-MS grade methanol[4]

-

LC-MS grade formic acid[4]

-

Ultrapure water

-

Drug-free human plasma

Equipment

-

Vanquish UHPLC system or equivalent[4]

-

Quantiva triple quadrupole mass spectrometer or equivalent[4]

-

Microcentrifuge

-

Autosampler vials

Protocol

Preparation of Stock and Working Solutions

-

Vincristine Stock Solution (1 mg/mL): Accurately weigh and dissolve vincristine sulfate in methanol.

-

Vincristine-d3 Sulfate Stock Solution (1 mg/mL): Accurately weigh and dissolve vincristine-d3 sulfate in methanol.

-

Vincristine Working Solutions: Prepare a series of working solutions by serially diluting the vincristine stock solution with methanol to create calibration standards.[4]

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the vincristine-d3 sulfate stock solution with methanol.[4]

Sample Preparation

-

Thaw frozen pediatric plasma samples at room temperature.[4]

-

To a 50 µL aliquot of plasma in a microcentrifuge tube, add the internal standard working solution.[1]

-

Add 150 µL of cold acetonitrile or methanol to precipitate proteins.[1][4]

-

Vortex the mixture for 30 seconds.[4]

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.[4]

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[4]

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | Kinetex C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent[1] |

| Mobile Phase A | 0.1% Formic acid in water[6] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[6] |

| Flow Rate | 0.3 - 0.4 mL/min[1][4] |

| Injection Volume | 2 - 10 µL[4][6] |

| Column Temperature | 40°C |

| Gradient Program | A rapid gradient from low to high organic phase is typical.[4][6] |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Heated Electrospray Ionization (HESI), Positive[4] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[6] |

| MRM Transition Vincristine | m/z 825.4 → 765.1[1] |

| MRM Transition Vincristine-d3 | m/z 828.2 → 768.2[1] |

| Collision Gas | Argon[4] |

Quantitative Data Summary

The following table summarizes typical performance characteristics of the described method.

| Parameter | Typical Value |

| Linearity (r²) | > 0.99[1][4] |

| Lower Limit of Quantification (LLOQ) | 0.5 - 2.5 ng/mL[1][4] |

| Intra-day Precision (%RSD) | < 15%[7] |

| Inter-day Precision (%RSD) | < 15%[7] |

| Accuracy | Within ±15% of the nominal value[4] |

| Extraction Recovery | 88.4 - 107%[4] |

Vincristine Mechanism of Action

Caption: Simplified signaling pathway of vincristine's mechanism of action.

Vincristine exerts its cytotoxic effects by binding to tubulin dimers, which inhibits the polymerization of microtubules.[8] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for cell division.[8] Consequently, cancer cells are arrested in the metaphase stage of mitosis, which ultimately triggers apoptosis (programmed cell death).

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of vincristine in pediatric plasma samples. The simple sample preparation and short run time make it suitable for high-throughput analysis in a clinical research setting. This protocol can be a valuable tool for pharmacokinetic studies and therapeutic drug monitoring, contributing to the optimization of vincristine therapy in pediatric oncology.

References

- 1. A rapid and sensitive LC-ESI-MS/MS method for determining vincristine in micro-volumes of plasma for pediatric cancer patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Simultaneous quantification and pharmacokinetics of vincristine and its major metabolite M1 in Chinese pediatric ALL patients by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of vincristine in children and adolescents with acute lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. Rapid and sensitive analysis of vincristine in human plasma using on-line extraction combined with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Application of Vincristine-d3 Sulfate in Pharmacokinetic Studies of Vinca Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vincristine, a prominent member of the vinca alkaloid family, is a cornerstone chemotherapeutic agent used in the treatment of various malignancies, including leukemias and lymphomas.[1][2] Its clinical utility, however, is often limited by a narrow therapeutic index and significant inter-individual pharmacokinetic variability, which can lead to unpredictable toxicity, most notably peripheral neuropathy.[3][4] To optimize dosing regimens and minimize adverse effects, robust and accurate methods for quantifying vincristine concentrations in biological matrices are essential. This is where the stable isotope-labeled internal standard, Vincristine-d3 sulfate, plays a pivotal role.

Vincristine-d3 sulfate is the deuterium-labeled analogue of vincristine sulfate.[5] In pharmacokinetic studies, it serves as an ideal internal standard for quantification by mass spectrometry.[5][6] Its chemical and physical properties are nearly identical to those of the unlabeled drug, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the endogenous analyte by the mass spectrometer, enabling precise and accurate quantification. The use of a stable isotope-labeled internal standard like Vincristine-d3 is the gold standard in bioanalytical method development, as it effectively corrects for matrix effects and variations in instrument response.

These application notes provide a comprehensive overview of the use of Vincristine-d3 sulfate in the pharmacokinetic analysis of vincristine, complete with detailed experimental protocols and data presentation.

Core Applications

-

Internal Standard for LC-MS/MS Bioanalysis: Vincristine-d3 sulfate is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify vincristine in biological samples such as plasma and serum.[3][7]

-

Pharmacokinetic Studies: It is instrumental in preclinical (e.g., in mice) and clinical pharmacokinetic studies to accurately determine key parameters like clearance, volume of distribution, and half-life of vincristine.[3][8]

-

Therapeutic Drug Monitoring (TDM): The precise quantification enabled by Vincristine-d3 sulfate is crucial for TDM in patients receiving vincristine, allowing for dose adjustments to improve efficacy and reduce toxicity.[7]

-

Drug-Drug Interaction Studies: It facilitates the investigation of potential drug-drug interactions, particularly with inhibitors or inducers of cytochrome P450 enzymes (like CYP3A4/5) that are involved in vincristine metabolism.[2][9]

Experimental Protocols

Protocol 1: Quantification of Vincristine in Human Plasma using LC-MS/MS